N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the preparation of 2-chloro-5-(trifluoromethyl)aniline. This can be achieved through the nitration of 2-chloro-5-(trifluoromethyl)benzene followed by reduction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(4-methoxyphenoxy)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the amidation reaction to form the desired compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a drug candidate due to its unique chemical structure and biological activity.
Agrochemicals: The compound is explored for its use as a herbicide or pesticide.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorophenoxy)butanamide
- N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties compared to similar compounds. This structural variation can influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO3/c1-25-13-5-7-14(8-6-13)26-10-2-3-17(24)23-16-11-12(18(20,21)22)4-9-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMHDAXHWWIQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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